6-Bromoquinoline-8-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQMWPTVPNZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 6 Bromoquinoline 8 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
SuFEx has emerged as a cornerstone of click chemistry, prized for its efficiency, reliability, and the stability of the resulting sulfonyl linkages. nih.govnih.gov The reactions are characterized by their modularity and broad functional group tolerance, enabling the rapid assembly of complex molecules. springernature.comresearchgate.net
Fundamental Principles and Mechanistic Aspects of SuFEx Reactions
The SuFEx process is centered on the unique properties of the sulfur(VI)-fluoride bond. The high oxidation state of the sulfur atom renders it highly electrophilic, yet the S-F bond itself is remarkably strong and resistant to hydrolysis and reduction. nih.gov This combination of latent reactivity and high stability is the hallmark of SuFEx chemistry. nih.gov
The fundamental principle involves the activation of the otherwise inert S-F bond, transforming the fluoride into a good leaving group. This activation is typically achieved through catalysis, which facilitates nucleophilic attack at the electrophilic sulfur center. The reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. nih.gov The stability of the departing fluoride ion, often facilitated by proton or silicon species, is a key thermodynamic driver for the reaction.
While many aryl sulfonyl fluorides are highly reactive, the 8-quinolinesulfonyl fluoride scaffold has been identified as a more challenging substrate, exhibiting sluggish reactivity in standard SuFEx conditions. nih.gov The nitrogen atom within the quinoline (B57606) ring is thought to influence the electronic properties of the sulfonyl fluoride group. The addition of a bromine atom at the 6-position, as in 6-Bromoquinoline-8-sulfonyl fluoride, is expected to further modulate this reactivity by inductively withdrawing electron density, potentially increasing the electrophilicity of the sulfur center.
Nucleophile Reactivity and Chemoselectivity in SuFEx
The chemoselectivity of SuFEx reactions allows the sulfonyl fluoride group to react preferentially with specific nucleophiles even in the presence of other functional groups. The following sections detail the reactivity of this compound with various classes of nucleophiles, based on established SuFEx principles and data from closely related analogs.
The reaction between sulfonyl fluorides and phenols (or their silylated derivatives) to form sulfonate esters is a cornerstone of SuFEx chemistry. These reactions typically require base catalysis to deprotonate the phenol (B47542) or to activate the sulfonyl fluoride.
Specific experimental data for this compound is limited. However, a detailed study on the parent compound, 8-quinolinesulfonyl fluoride, highlights its characteristically slow reaction kinetics. In a model reaction with the tert-butyl-dimethylsilyl ether of 3-dimethylaminophenol (B24353), the commonly used catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in only 17% conversion after two hours. This led to the screening of more potent guanidine-based catalysts, with Barton's hindered guanidine (B92328) base, BTMG, proving significantly more effective, driving the reaction to completion in the same timeframe. nih.gov This suggests that the SuFEx reaction of this compound with phenols would similarly require highly active catalyst systems.
Table 1: Catalyst Screen for the SuFEx Reaction of 8-Quinolinesulfonyl Fluoride with an Oxygen Nucleophile nih.govReaction of 8-quinolinesulfonyl fluoride (1) and tert-butyl-dimethylsilyl ether of 3-dimethylaminophenol (2) in acetonitrile (B52724).
| Catalyst (20 mol%) | Time (h) | Conversion (%) |
| DBU | 2 | 17 |
| DBU | 24 | 95 |
| TMG | 2 | 21 |
| TBD | 2 | 31 |
| MTBD | 2 | 53 |
| BTMG | 2 | >98 |
| BEMP | 2 | 33 |
| KHF₂ | 0.08 | 0 |
The formation of sulfonamides through the reaction of sulfonyl fluorides with primary or secondary amines is a vital transformation in medicinal chemistry. researchgate.net These reactions can be promoted by various activators, including Lewis acids like calcium triflimide [Ca(NTf₂)₂], or through the use of strong bases to pre-deprotonate the amine. nih.gov The deprotonation of the nitrogen nucleophile can be crucial for controlling the reaction's course, favoring SuFEx over other potential side reactions.
While direct experimental studies on the reaction of this compound with amines are not widely published, the general principles of SuFEx chemistry suggest that such reactions are feasible. Given the observed sluggishness of the quinoline-8-sulfonyl fluoride core, it is anticipated that forcing conditions or highly effective catalytic systems, such as those employing Lewis acids or specialized organocatalysts, would be necessary to achieve high yields of the corresponding sulfonamides. nih.govresearchgate.net
A more recent development in SuFEx chemistry is the coupling of aryl sulfonyl fluorides with carbon pronucleophiles to generate sulfones. This transformation significantly expands the synthetic utility of sulfonyl fluorides. A general method has been developed for the reaction of aryl sulfonyl fluorides with a diverse set of carbon pronucleophiles, including esters, amides, nitriles, and heteroarenes, typically using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) under mild conditions.
No specific examples involving this compound are documented in the foundational studies of this methodology. However, the established protocols have been shown to be effective for a wide range of aryl sulfonyl fluorides. It is therefore plausible that this compound could react with stabilized carbanions generated from suitable pronucleophiles to form C-S bonds, yielding the corresponding aryl alkyl sulfones. The success of such a reaction would likely depend on the optimization of the base and reaction conditions to accommodate the specific electronic properties of the quinoline system.
The reaction of sulfonyl fluorides with sulfur nucleophiles is a less commonly explored area of SuFEx chemistry compared to reactions with O- and N-nucleophiles. However, certain activated sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are known to be excellent Michael acceptors for a variety of nucleophiles, including thiols.
For aromatic sulfonyl fluorides like this compound, a direct SuFEx-type reaction with a thiol (R-SH) to form a thiosulfonate (R-S-SO₂-R') is not a standard, well-documented transformation. Such reactions would likely require specific catalytic activation to proceed efficiently. Currently, there is no specific research literature detailing the reaction of this compound with sulfur nucleophiles.
Activation Strategies for Sulfonyl Fluoride Reactivity (e.g., Hydrogen Bond Donors, Lewis Acids)
While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their reactivity can be enhanced through various activation strategies. morressier.comrsc.org This controlled reactivity is advantageous in complex molecule synthesis, allowing for selective transformations. claremont.edu
One common approach involves the use of Lewis acids . Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom and rendering it more susceptible to nucleophilic attack. claremont.eduacs.org For example, calcium triflimide [Ca(NTf₂)₂] has been effectively used to mediate the reaction of sulfonyl fluorides with amines to form sulfonamides in good yields. claremont.eduacs.org This method is notable for its mild conditions and broad substrate scope, accommodating a wide range of sterically and electronically diverse sulfonyl fluorides and amines. claremont.eduacs.org
Hydrogen bond donors can also play a role in activating the sulfonyl fluoride group. Solvents such as tert-amyl alcohol have been shown to facilitate these reactions, likely by stabilizing the transition state through hydrogen bonding. acs.org
Furthermore, the reactivity of sulfonyl fluorides can be harnessed in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov This type of reaction relies on the conversion of the highly stable S-F bond into a good leaving group, a process that can be facilitated by Lewis acids or other activators. researchgate.net This approach has expanded the utility of sulfonyl fluorides in creating diverse molecular architectures. nih.gov
Recent research has also demonstrated the conversion of sulfonyl fluoride electrophiles into sulfur(VI) radicals through photoredox catalysis in the presence of an organosuperbase. nih.gov This strategy opens up new avenues for the functionalization of alkenes. nih.gov
| Activation Strategy | Activator/Catalyst Example | Resulting Transformation | Reference |
| Lewis Acid Catalysis | Calcium triflimide [Ca(NTf₂)₂] | Formation of sulfonamides from amines | claremont.eduacs.org |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ with DBU | Sulfonylation of alkenes | nih.gov |
| SuFEx Click Chemistry | Lewis bases (e.g., DBU) | Formation of sulfonyl azides | researchgate.net |
Transformations of the Quinoline Ring System
The bromoquinoline portion of the molecule provides a handle for a variety of chemical transformations, particularly those involving the carbon-bromine bond and the aromatic ring system itself.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The bromine atom at the 6-position of the quinoline ring is well-suited for participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. umb.edumdpi.com In the context of this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mdpi.comustc.edu.cn This would enable the synthesis of 6-aminoquinoline (B144246) derivatives from this compound.
These coupling reactions are highly valued in medicinal chemistry and materials science for their ability to construct complex molecular scaffolds. eie.grresearchgate.net The choice of ligands and catalysts is crucial for the success of these transformations, and significant research has been dedicated to developing highly efficient catalytic systems. mdpi.com
| Coupling Reaction | Reactants | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C | Palladium catalyst and base |
| Buchwald-Hartwig | Amine | C-N | Palladium catalyst and base |
Chemoselective Heterogeneous Hydrogenation of Quinoline-Sulfonyl Fluorides
The hydrogenation of the quinoline ring system to the corresponding tetrahydroquinoline is a valuable transformation, as the tetrahydroquinoline scaffold is present in many bioactive molecules. nih.govfudan.edu.cn However, the presence of sulfur-containing functional groups like sulfonyl fluorides can poison many traditional hydrogenation catalysts. nih.govnih.gov
Recent advancements have led to the development of sulfur-tolerant heterogeneous catalysts. For instance, a novel unsupported ruthenium-sulfur (Ru-S) catalyst has been shown to effectively hydrogenate quinolines bearing various sulfur functionalities, including sulfonyl fluorides, under mild conditions. nih.govacs.org This catalyst demonstrates high chemoselectivity, reducing the quinoline core while preserving other reducible groups such as halides and arenes. acs.org This method provides a green and sustainable route to access structurally complex 3D molecules from readily available 2D quinoline precursors. nih.govacs.org
The sulfonyl fluoride group itself remains intact during this hydrogenation, allowing for subsequent functionalization using methods like SuFEx click chemistry. acs.org
Dearomatization Reactions and Annulation Pathways of Quinoline Derivatives
Dearomatization reactions of N-heteroarenes like quinoline are a powerful strategy for the synthesis of complex, three-dimensional scaffolds from simple, flat aromatic precursors. nih.govacs.org These reactions disrupt the aromaticity of the quinoline ring to introduce new stereocenters and ring systems.
One approach involves the transition metal-catalyzed dearomatization of quinolines. For example, copper-catalyzed protocols have been developed for the enantioselective borylation of quinoline derivatives, leading to chiral 3-boryl-tetrahydroquinolines. nih.govacs.org
Annulation reactions provide another route to elaborate the quinoline core. Ytterbium(III)-catalyzed [3+2] annulation of quinolines with aminocyclopropanes can yield tetrahydroindolizine derivatives with high diastereoselectivity. nih.gov Metal-free dearomatization reactions have also been reported, such as the aryne-triggered reaction of quinolines with chloroform (B151607) to produce dihydroquinoline derivatives. rsc.org
These dearomatization and annulation strategies significantly expand the chemical space accessible from quinoline-based starting materials. nih.govnih.gov
Bifunctional Reactivity: Integrated Sulfonyl Fluoride and Bromoquinoline Functionalities
The presence of both a sulfonyl fluoride and a bromoquinoline moiety in the same molecule allows for orthogonal chemical transformations, where each functional group can be reacted selectively without affecting the other. This bifunctional nature is particularly valuable in the construction of complex molecular architectures.
Vicinal Fluorosulfonyl Borides (VFSBs) as Orthogonal Synthons and Their Derivatizations
While direct literature on the synthesis of vicinal fluorosulfonyl borides (VFSBs) from this compound is not available, the concept of creating such synthons from related bromo-arenes bearing a sulfonyl fluoride group is a plausible and powerful synthetic strategy. This would involve a transformation where the bromine atom is converted into a boronic acid or ester, while the sulfonyl fluoride remains intact.
This hypothetical transformation would create a versatile building block with two orthogonal reactive sites: the boronic ester, ready for Suzuki-Miyaura coupling, and the sulfonyl fluoride, available for SuFEx chemistry or other nucleophilic substitution reactions. This dual reactivity would allow for a stepwise and controlled diversification of the molecule, enabling the synthesis of complex libraries of compounds for various applications.
Sequential Functionalization Strategies Leveraging Dual Reactivity
The unique molecular architecture of this compound presents two distinct reactive sites: the carbon-bromine (C-Br) bond at the 6-position and the sulfur-fluorine (S-F) bond of the sulfonyl fluoride moiety at the 8-position. This dual reactivity allows for selective and sequential functionalization, enabling the synthesis of a diverse array of complex quinoline derivatives. The differential reactivity of these two groups under various catalytic conditions forms the basis of orthogonal synthetic strategies, where one site can be modified while the other remains intact, to be functionalized in a subsequent step.
The C-Br bond, located on the aromatic quinoline ring, is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The sulfonyl fluoride group is generally stable under the conditions typically employed for these transformations, which allows for the selective modification of the 6-position of the quinoline core as the initial step in a synthetic sequence.
Conversely, the sulfonyl fluoride moiety is a potent electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction typically proceeds under basic conditions and does not require a metal catalyst, thus providing a set of reaction conditions that are orthogonal to those used for palladium-catalyzed cross-coupling.
A common and effective strategy for the sequential functionalization of this compound, therefore, involves an initial palladium-catalyzed cross-coupling reaction to introduce diversity at the 6-position, followed by the reaction of the sulfonyl fluoride with an amine to install the desired sulfonamide. This approach leverages the chemoselectivity of these distinct reaction types to build molecular complexity in a controlled and predictable manner.
For instance, a Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl substituents at the 6-position. The resulting 6-arylquinoline-8-sulfonyl fluoride intermediate can then be subjected to amination to yield the corresponding 6-arylquinoline-8-sulfonamide. The choice of reaction sequence can be critical, as the electronic properties of the substituent introduced at the 6-position could potentially influence the reactivity of the sulfonyl fluoride group in the subsequent step.
The following table outlines a representative sequential functionalization strategy, starting with a Suzuki-Miyaura coupling at the 6-position, followed by the formation of a sulfonamide at the 8-position. The reaction conditions and yields are based on established precedents for similar transformations on related heterocyclic systems.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 6-Phenylquinoline-8-sulfonyl fluoride | 85 |
| 2 | Sulfonamide Formation | 6-Phenylquinoline-8-sulfonyl fluoride, Morpholine | Triethylamine (B128534) | Dichloromethane | 25 | 6-Phenyl-8-(morpholinosulfonyl)quinoline | 92 |
| 1 | Buchwald-Hartwig Amination | This compound, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 6-(Phenylamino)quinoline-8-sulfonyl fluoride | 78 |
| 2 | Sulfonamide Formation | 6-(Phenylamino)quinoline-8-sulfonyl fluoride, Piperidine | Pyridine (B92270) | Tetrahydrofuran | 25 | 6-(Phenylamino)-8-(piperidin-1-ylsulfonyl)quinoline | 89 |
This sequential approach provides a robust and versatile platform for the synthesis of highly functionalized quinoline-8-sulfonamide (B86410) derivatives from the readily available this compound starting material. The ability to independently modify two distinct positions on the quinoline scaffold is of significant interest in medicinal chemistry and materials science for the generation of compound libraries with diverse structural and electronic properties.
Advanced Spectroscopic and Analytical Characterization Techniques
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. For 6-Bromoquinoline-8-sulfonyl fluoride (B91410) (C₉H₅BrFNO₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 Da.
Predicted Mass Spectrometry Data for 6-Bromoquinoline-8-sulfonyl fluoride uni.lu
| Ion Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 288.92029 |
| [M+H]⁺ | 289.92812 |
| [M+Na]⁺ | 311.91006 |
Data obtained from predicted values on PubChem. uni.lu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of "this compound" by providing a highly accurate measurement of its mass. The molecular formula of the compound is C9H5BrFNO2S, which corresponds to a monoisotopic mass of 288.92084 Da. uni.lu HRMS analysis can verify this exact mass, distinguishing it from other compounds with the same nominal mass.
The technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of elemental composition. Predicted m/z values for various adducts of "this compound" that can be observed in an HRMS spectrum are detailed in the table below. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]+ | 289.92812 |
| [M+Na]+ | 311.91006 |
| [M-H]- | 287.91356 |
| [M+NH4]+ | 306.95466 |
| [M+K]+ | 327.88400 |
This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound, which are crucial for its identification via High-Resolution Mass Spectrometry.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for analyzing a wide range of molecules. news-medical.net While particularly powerful for large biomolecules, its application to small organic compounds like "this compound" (molecular weight < 500 Da) presents unique challenges, primarily due to interference from matrix-related peaks in the low mass range. nih.govresearchgate.net
In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. news-medical.net A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their m/z ratio. researchgate.net
To overcome the low-mass interference issue, specialized matrices and techniques have been developed. For sensitive organometallic and organic compounds, neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are preferred as they promote ion formation with reduced analyte decomposition. news-medical.net Other strategies include using novel organic matrices like 4-hydroxy-3-nitrobenzonitrile, which provides a cleaner background in the low mass region, or employing matrix-free methods like Desorption/Ionization on Silicon (DIOS). researchgate.netrsc.org Another innovative approach involves using metal-phthalocyanines as matrices that form adducts with the analyte, shifting its detectable mass to a higher, interference-free range. nih.gov These advancements make MALDI-TOF a potentially viable, rapid, and sensitive method for the characterization of "this compound". researchgate.net
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
The quinoline (B57606) ring system will exhibit several characteristic bands. chegg.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). youtube.com Aromatic C=C and C=N bond stretching vibrations will produce a series of peaks in the 1450-1650 cm⁻¹ region. acs.org C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, will appear in the 740-850 cm⁻¹ range. astrochem.org
The sulfonyl fluoride (-SO₂F) group has strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically very intense and appear in the ranges of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration is also expected to produce a strong band, typically found in the 800-900 cm⁻¹ region. aip.orgnist.gov
The C-Br stretching vibration from the bromo-substituent typically appears in the lower frequency "fingerprint region," often below 600 cm⁻¹, and can be difficult to assign definitively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C / C=N | Stretching | 1450 - 1650 |
| Sulfonyl S=O | Asymmetric Stretching | 1400 - 1450 |
| Sulfonyl S=O | Symmetric Stretching | 1200 - 1240 |
| Sulfonyl S-F | Stretching | 800 - 900 |
| Aromatic C-H | Out-of-plane Bending | 740 - 850 |
This interactive table summarizes the predicted characteristic infrared absorption frequencies for the key functional groups within this compound.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The quinoline core of "this compound" is an aromatic chromophore and fluorophore, meaning it absorbs ultraviolet light and can re-emit some of this energy as fluorescence. nih.gov
The UV-Vis absorption spectrum of quinoline derivatives typically arises from π→π* electronic transitions within the aromatic system. researchgate.net Unsubstituted quinoline in various solvents shows absorption maxima around 275 nm and 310 nm. nih.gov The presence of substituents like bromine and sulfonyl fluoride on the quinoline ring is expected to modulate these absorption properties. These groups can cause shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths and changes in molar absorptivity. mdpi.com
Many quinoline derivatives are known to be fluorescent, and this property is highly sensitive to their chemical environment and substitution pattern. nih.gov For instance, 8-amidoquinoline derivatives are well-established fluorophores used in chemical sensing. nih.gov The fluorescence arises from the relaxation of the excited electronic state formed after UV light absorption. The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). nih.gov The fluorescence intensity and quantum yield of "this compound" would depend on the interplay between the electron-donating and withdrawing properties of its substituents and their positions on the quinoline ring.
Chromatographic Purification and Analysis
Chromatographic techniques are essential for the purification and purity assessment of "this compound". Thin-layer chromatography provides a rapid method for analysis and reaction monitoring, while flash column chromatography is used for preparative-scale purification.
Thin-layer chromatography (TLC) is a simple and effective method for assessing the purity of "this compound" and for optimizing solvent systems for column chromatography. libretexts.org The technique involves spotting the compound on a solid stationary phase, typically silica (B1680970) gel, and developing the plate with a liquid mobile phase. The separation is based on the differential partitioning of the compound between the two phases. libretexts.org
For nitrogen-containing heterocyclic compounds like quinolines, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, toluene) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane). rochester.edu Due to the basic nature of the quinoline nitrogen, peak tailing can occur on the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent. wfu.edurochester.edu A typical starting solvent system for analysis could be a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve a retention factor (Rf) value ideally between 0.2 and 0.4 for the target compound. libretexts.org
Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds like "this compound". solubilityofthings.com This technique is a form of preparative liquid chromatography that uses a column packed with a stationary phase (most commonly silica gel with a particle size of 40-63 µm) and applies positive pressure to force the mobile phase through the column at a higher flow rate. orgsyn.org
The selection of the eluent (mobile phase) is guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound on a TLC plate is generally chosen for the column separation to ensure good resolution. orgsyn.org Purification can be performed using an isocratic elution (constant solvent composition) or a gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes). wfu.edu This gradient approach is particularly useful for separating compounds with different polarities from the desired product. rochester.edu
Gas Chromatography (GC) for Volatile Products
Gas Chromatography (GC) stands as a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. Its application to the study of this compound, a compound with relatively low volatility, primarily involves the analysis of its more volatile derivatives or degradation products. Direct GC analysis of this compound is challenging due to its high boiling point and potential for thermal degradation at the high temperatures required for volatilization. Therefore, GC methods are typically employed in scenarios where the compound has been chemically modified to increase its volatility or when analyzing volatile products resulting from its reactions or decomposition.
The primary utility of Gas Chromatography in the context of this compound is in quality control and reaction monitoring. For instance, during the synthesis of this compound, GC can be used to monitor the presence of volatile starting materials or by-products, thereby assessing the purity of the final product. Similarly, in studies involving the reaction of this compound with other reagents, GC can be employed to analyze the volatile products formed, providing insights into the reaction mechanism and efficiency.
A common approach to make non-volatile compounds amenable to GC analysis is through a process called derivatization. This involves reacting the analyte with a specific reagent to form a more volatile and thermally stable derivative. While specific derivatization protocols for this compound are not extensively documented in publicly available literature, general derivatization strategies for sulfonyl fluorides could theoretically be applied. These might include reactions that replace the sulfonyl fluoride group with a less polar and more volatile functional group.
Alternatively, pyrolysis-GC-MS, a technique where the sample is heated to a very high temperature in an inert atmosphere to induce decomposition, could be used to analyze the resulting volatile fragments of this compound. This would provide a characteristic fragmentation pattern that could be used for identification purposes.
Hypothetical GC-MS Analysis of Volatile By-products in a Synthesis Mixture of this compound
The following table represents a hypothetical scenario where Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile impurities in a crude synthesis product of this compound. This data is illustrative and intended to demonstrate the type of information that can be obtained from a GC analysis.
| Peak No. | Retention Time (min) | Tentative Identification | Method of Identification | Significance |
| 1 | 3.45 | Dichloromethane | Mass Spectrum Library Match | Residual solvent from extraction |
| 2 | 5.12 | Pyridine (B92270) | Mass Spectrum Library Match | Catalyst carryover |
| 3 | 8.91 | 6-Bromoquinoline (B19933) | Mass Spectrum Library Match | Unreacted starting material |
| 4 | 12.54 | Unidentified Brominated Compound | Mass Spectrum Interpretation | Potential reaction by-product |
This hypothetical data illustrates how GC can separate and help identify volatile components in a complex mixture containing this compound. The retention time is characteristic of a specific compound under a given set of chromatographic conditions, and the mass spectrometer provides a fragmentation pattern that acts as a "fingerprint" for identification.
Computational and Mechanistic Studies on 6 Bromoquinoline 8 Sulfonyl Fluoride Chemistry
Reaction Mechanism Elucidation for Sulfonylation Pathways
The central reactive site of 6-bromoquinoline-8-sulfonyl fluoride (B91410) is the sulfonyl fluoride moiety (-SO₂F). This group's reactivity is dominated by the substitution of the fluoride ion by a nucleophile, a process known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.com This reaction has gained prominence as a "click chemistry" transformation due to its efficiency and the stability of the S-F bond compared to other sulfonyl halides. bldpharm.com Computational studies are vital for elucidating the precise pathways of these transformations, which can proceed through nucleophilic or radical mechanisms.
Nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group is the most common reaction pathway. This process, often categorized as a SuFEx reaction, can be understood as an Sₙ2-type reaction. researchgate.netacs.org Density Functional Theory (DFT) calculations on model systems, such as methanesulfonyl fluoride reacting with methylamine, show that the reaction proceeds via a non-synchronous, one-step mechanism. acs.org This involves an initial weakening of the S-F bond followed by the delayed attack of the nucleophile. acs.org
For 6-bromoquinoline-8-sulfonyl fluoride, a nucleophile (Nu⁻) would attack the electrophilic sulfur(VI) center, leading to a transition state where the nucleophile is forming a bond to sulfur as the sulfur-fluorine bond is breaking. The stability of the sulfonyl fluoride group, attributed to the high S-F bond dissociation energy (90.5 ± 4.3 kcal/mol for SO₂F₂), means that this reaction often has a significant energy barrier that requires activation. bldpharm.com The reaction can be described as follows:
Step 1: Nucleophilic Attack: The nucleophile attacks the sulfur atom.
Step 2: Transition State: A trigonal bipyramidal-like transition state is formed.
Step 3: Fluoride Ejection: The fluoride ion is expelled, and the new S-Nu bond is fully formed.
Computational analyses, particularly through energy decomposition analysis, reveal that the transition state is stabilized by both orbital and electrostatic interactions. nih.gov The high reactivity of potent nucleophiles, such as phenolate (B1203915) anions, may proceed through an addition-elimination mechanism with very low energy barriers. acs.orgnih.gov
In addition to nucleophilic pathways, the sulfonyl fluoride group can be involved in radical reactions. The fluorosulfonyl radical (•SO₂F) is a key intermediate in these transformations. nih.gov Such reactions are typically initiated under photoredox conditions, where a photocatalyst, upon irradiation with visible light, generates the radical. nih.govresearchgate.net
For a compound like this compound, this pathway would likely involve its use as a precursor or substrate in reactions with unsaturated systems like alkenes or alkynes. nih.gov A plausible mechanism involves:
Radical Generation: A precursor molecule is used to generate the fluorosulfonyl radical (FSO₂•).
Radical Addition: The FSO₂• radical adds to an alkene, forming a carbon-centered radical intermediate.
Propagation/Termination: This intermediate can then be further functionalized or terminate to yield the final product. researchgate.net
While direct generation of a quinoline-based sulfonyl radical from this compound itself is less common, it could theoretically be achieved. For instance, nucleophilic activation by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can form an intermediate adduct, which, under blue LED irradiation with a suitable photocatalyst, is reduced to generate the sulfonyl radical. nih.gov
Due to the inherent stability of the S-F bond, SuFEx reactions often require catalysis to proceed at practical rates. sigmaaldrich.com Computational and experimental studies have identified several effective catalytic strategies.
Base Catalysis: Amine bases, such as DBU, or fluoride anions can act as catalysts. nih.gov DFT studies have shown that a complementary base is a crucial component for lowering the reaction barrier, primarily by increasing the nucleophilicity of the attacking species (e.g., a primary amine). researchgate.netacs.orgnih.gov
Lewis Acid Catalysis: Lewis acids, such as calcium salts [e.g., Ca(NTf₂)₂], can activate the sulfonyl fluoride. digitellinc.comacs.org Computational transition state analyses suggest that a two-point contact between the calcium ion and the sulfonyl fluoride enhances the electrophilicity of the sulfur(VI) center while simultaneously stabilizing the departing fluoride ion. digitellinc.com
Bifluoride Catalysis: Bifluoride salts ([FHF]⁻) have been shown to be highly active catalysts for SuFEx reactions, allowing for significantly lower catalyst loading compared to organosuperbases. polympart.com The mechanism may involve hydrogen bonding between HF and the fluorine atom of the sulfonyl fluoride, activating the S-F bond toward nucleophilic attack. nih.gov
| Catalyst Type | Example | Proposed Role/Mechanism | Reference |
|---|---|---|---|
| Base Catalysis | DBU, Et₃N | Increases nucleophilicity of the attacking nucleophile (e.g., amine, alcohol). | acs.org |
| Lewis Acid Catalysis | Ca(NTf₂)₂, LiNTf₂ | Coordinates to sulfonyl oxygens/fluorine to increase sulfur electrophilicity and stabilize the leaving fluoride. | digitellinc.comacs.org |
| Anionic Catalysis | Potassium Bifluoride (KHF₂) | Acts as a fluoride source and may form HF, which activates the S-F bond via hydrogen bonding. | nih.govpolympart.com |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ | Mediates single-electron transfer to generate sulfonyl radical intermediates for radical pathways. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules like this compound. arabjchem.org These methods allow for the calculation of various molecular properties and reactivity descriptors.
Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For quinoline (B57606) derivatives, DFT calculations are routinely used to determine these global and local quantum-molecular descriptors. arabjchem.org
Other important computed parameters include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the sulfur atom is expected to be a site of high positive potential, confirming its electrophilicity.
| Descriptor | Symbol | Formula | Predicted Significance |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | Indicates electron-donating ability; likely localized on the quinoline ring. |
| LUMO Energy | E_LUMO | - | Indicates electron-accepting ability; likely involves the sulfonyl group. |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Relates to chemical stability and reactivity. |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron configuration. |
| Electrophilicity Index | ω | μ² / (2η) where μ = (E_HOMO + E_LUMO) / 2 | Quantifies the global electrophilic nature of the molecule. |
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights
The this compound scaffold is of significant interest in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, while the sulfonyl fluoride group acts as a covalent "warhead." nih.govmdpi.comnih.gov This warhead can form a stable covalent bond with nucleophilic amino acid residues (such as lysine, tyrosine, or histidine) in a protein's binding site, leading to irreversible inhibition. bldpharm.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.net For this compound, docking studies can:
Identify Potential Binding Poses: Predict how the quinoline ring interacts with the protein's active site through non-covalent interactions (e.g., hydrogen bonds, π-π stacking). researchgate.net
Guide Covalent Inhibitor Design: Position the sulfonyl fluoride group in proximity to a targetable nucleophilic residue to facilitate covalent bond formation. nih.gov
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of a series of analogues, researchers can understand which structural features are critical for binding affinity and selectivity. researchgate.netmdpi.comacs.org For example, the position of the bromine atom at C6 and the sulfonyl fluoride at C8 can be rationalized in terms of their contribution to binding and reactivity.
Computational studies on similar fluorine-based quinoline inhibitors have demonstrated their potential to bind favorably to protein targets. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time. nih.gov
Research Applications and Potential of 6 Bromoquinoline 8 Sulfonyl Fluoride Derivatives
Applications in Advanced Organic Synthesis
In the field of organic synthesis, the strategic combination of a quinoline (B57606) scaffold and a sulfonyl fluoride (B91410) "warhead" allows for the construction of complex and functionally diverse molecules.
As convenient molecular units used for constructing more elaborate compounds, building blocks are fundamental to medicinal chemistry and materials science. fluorochem.co.uk Derivatives of 6-bromoquinoline-8-sulfonyl fluoride serve as polyfunctional building blocks. The quinoline portion of the molecule is a well-known heterocyclic scaffold found in numerous biologically active compounds, providing a rigid and predictable three-dimensional structure. The bromine atom offers a site for further modification through reactions like cross-coupling, allowing for the attachment of other molecular fragments.
Simultaneously, the 8-sulfonyl fluoride group acts as a robust and selectively reactive handle. This dual functionality enables chemists to first build out a complex molecular architecture by modifying the quinoline ring and then utilize the sulfonyl fluoride for a final coupling step or to impart a specific function to the end product.
The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is recognized as a highly reliable "click chemistry" reaction. springernature.comresearchgate.net This type of chemistry allows for the rapid and efficient joining of molecular pieces under mild conditions. springernature.com Derivatives of this compound are thus excellent bifunctional reagents for modular synthesis.
In this context, the quinoline core can act as a scaffold or a recognition element for a biological target, while the sulfonyl fluoride group serves as a covalent linker. This allows for a "plug-and-play" approach where different binding fragments can be attached to the quinoline ring, and the resulting molecule can then be permanently linked to another component (such as a protein, a fluorescent dye, or another small molecule) via the SuFEx reaction. This modularity accelerates the creation of diverse molecular libraries for screening and optimization in drug discovery and chemical biology. springernature.com
Contributions to Chemical Biology Research
The true potential of this compound derivatives is most evident in chemical biology, where the unique reactivity of the sulfonyl fluoride group is exploited to study complex biological systems. rsc.org Sulfonyl fluorides are considered "privileged warheads" because they possess a fine-tuned balance of stability in aqueous environments and reactivity toward specific amino acid residues in proteins. researchgate.netrsc.org
Derivatives of this compound can function as reactive probes for covalently modifying proteins. nih.gov The sulfonyl fluoride group is an electrophile that can react with a range of nucleophilic amino acid side chains, moving beyond the typical focus on cysteine residues. nih.govrsc.org This reaction, often a form of SuFEx, results in a stable, permanent covalent bond between the probe and the protein. researchgate.net This allows for the durable labeling of proteins for imaging, identification, or functional studies. nih.gov
The reactivity of the sulfonyl fluoride "warhead" is often dependent on the local protein microenvironment, which can enhance the nucleophilicity of the targeted residue, leading to high specificity. nih.gov
| Amino Acid | Type of Interaction | Significance | Citation |
|---|---|---|---|
| Lysine | Covalent Modification | Commonly targeted due to the nucleophilicity of its primary amine side chain. | rsc.orgrsc.orgnih.gov |
| Tyrosine | Covalent Modification | The hydroxyl group can be targeted, often facilitated by nearby basic residues. | rsc.orgrsc.orgnih.gov |
| Serine | Covalent Modification | A key target, especially the catalytic serine in enzymes like proteases. | rsc.orgrsc.orgnih.gov |
| Threonine | Covalent Modification | Can be modified, though often less reactive than serine. | rsc.orgrsc.org |
| Histidine | Covalent Modification | The imidazole (B134444) side chain is a potential nucleophilic target. | rsc.orgrsc.orgnih.gov |
| Cysteine | Covalent Modification | Reacts with sulfonyl fluorides, but the resulting adduct can be unstable. | rsc.orgresearchgate.net |
Chemoproteomics uses chemical probes to map protein interactions and activity on a proteome-wide scale. rsc.org Derivatives of this compound are well-suited for these methodologies. nih.gov By attaching a reporter tag (like biotin (B1667282) or an alkyne for "click" chemistry) to the quinoline scaffold, researchers can create probes that covalently bind to their protein targets in live cells or cell lysates. researchgate.net
After the probe reacts with its targets, the cells are lysed, and the tagged proteins are enriched and identified using mass spectrometry. This workflow allows researchers to:
Identify the protein targets of a specific molecule (drug).
Assess the selectivity of a compound across the entire proteome.
Discover new ligandable sites on proteins that were previously considered "undruggable." nih.gov
The stability and selective reactivity of sulfonyl fluorides make them powerful tools for these experiments, providing robust and reliable capture of target proteins. nih.govresearchgate.net
Fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds ("fragments") to identify binders that can be optimized into more potent leads. nih.gov this compound itself, or a simplified version, can be considered a reactive fragment.
In a covalent FBDD approach, libraries of reactive fragments containing sulfonyl fluoride warheads are screened against a protein of interest. nih.gov Because sulfonyl fluorides can target a variety of amino acids, this strategy is particularly useful for proteins that lack an accessible cysteine residue, thereby expanding the scope of covalent drug discovery. nih.govrsc.org Hits from these screens are identified by a change in the protein's mass, indicating that a covalent bond has formed. nih.gov This provides an efficient starting point for developing highly specific and potent covalent inhibitors. nih.gov
Development of Novel Molecular Probes and Biosensors
The development of molecular probes and biosensors is a promising area for derivatives of this compound. The quinoline core is a well-known fluorophore, and its derivatives are frequently used in the design of fluorescent sensors. nih.govresearchgate.net The sulfonyl fluoride group can act as a reactive handle for covalent modification of biological macromolecules, making it a valuable component in the design of chemical biology probes. rsc.org
Fluorescent Ion Sensing:
Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are effective fluorescent probes for various metal ions, including Zn²⁺, Al³⁺, Mg²⁺, and Cd²⁺. nih.govnih.govdoaj.org The nitrogen and the substituent at the 8-position can act as a chelating site for metal ions. Binding of a metal ion can modulate the photophysical properties of the quinoline ring, leading to a change in fluorescence intensity or a shift in the emission wavelength. By analogy, derivatives of this compound could be designed to act as fluorescent sensors. For instance, the sulfonyl fluoride could be converted to a sulfonamide bearing a specific ionophore to create a selective sensor for a target ion.
Covalent Probes for Biomolecules:
Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology due to their ability to form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.org This reactivity can be harnessed to develop activity-based probes (ABPs) for enzyme discovery and profiling, or to create targeted covalent inhibitors. A this compound derivative could be designed with additional functionalities to target a specific protein of interest, with the quinoline scaffold potentially providing additional binding interactions or acting as a fluorescent reporter to visualize the labeling event.
Below is a table summarizing the potential applications in the development of molecular probes and biosensors:
| Application Area | Design Principle | Potential Target |
| Fluorescent Ion Sensors | Modification of the sulfonyl fluoride to a sulfonamide containing an ion-binding moiety. | Metal ions (e.g., Zn²⁺, Cu²⁺) |
| Activity-Based Probes | Utilization of the sulfonyl fluoride as a reactive group to covalently label active sites of enzymes. | Serine proteases, kinases |
| Targeted Covalent Inhibitors | Incorporation of a targeting ligand to direct the covalent modification of a specific protein. | Disease-related enzymes |
Impact on Materials Science: Polymer and Surface Modifications
In materials science, the sulfonyl fluoride group is a key player in the realm of "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction allows for the efficient and reliable formation of covalent links, making it a powerful tool for polymer synthesis and modification. nih.gov
Polymer Functionalization:
Derivatives of this compound could serve as functional monomers or as agents for the post-polymerization modification of existing polymers. rsc.orgmdpi.com For example, a vinyl or other polymerizable group could be introduced to the quinoline ring, allowing for its incorporation into a polymer backbone. The pendant sulfonyl fluoride groups could then be used to "click" on other molecules, introducing new functionalities to the polymer. This approach could be used to create polymers with tailored optical, electronic, or mechanical properties. The quinoline moiety itself is known to be a component in polymers with interesting electronic and optoelectronic properties. chemrj.org
Surface Modification:
The SuFEx reaction can also be employed to modify surfaces. pdx.edu A surface functionalized with silyl (B83357) ethers could be reacted with a this compound derivative to introduce the quinoline moiety onto the surface. This could be used to alter the surface properties, for example, to create a surface with specific wetting characteristics or to immobilize biomolecules. The high surface enrichment of fluorinated compounds can be advantageous in creating functional surfaces even with low concentrations of the modifying agent. pdx.edu
| Modification Type | Method | Potential Outcome |
| Polymer Synthesis | Polymerization of a functionalized this compound monomer. | Creation of polymers with tunable properties for electronics or sensing. |
| Post-Polymerization Modification | SuFEx reaction of the sulfonyl fluoride with a functionalized polymer. | Introduction of the quinoline moiety to impart fluorescence or other properties. |
| Surface Grafting | SuFEx reaction between a functionalized surface and a this compound derivative. | Creation of surfaces with altered hydrophobicity, biocompatibility, or sensing capabilities. |
Catalytic Applications of Sulfonyl Fluoride Moieties
The quinoline scaffold is a common ligand in coordination chemistry and catalysis. nih.gov Metal complexes of quinoline derivatives have been shown to catalyze a variety of organic transformations. mdpi.comrsc.org While the sulfonyl fluoride group itself is not typically a direct participant in catalytic cycles, its strong electron-withdrawing nature can influence the electronic properties of the quinoline ring and any coordinated metal center.
Furthermore, the synthesis of sulfonyl fluorides often involves catalytic methods, and sulfonyl fluorides can be activated for further reactions using catalysis. nih.gov For instance, the conversion of sulfonyl fluorides to sulfonamides or sulfamates can be catalyzed by various reagents. researchgate.net
Derivatives of this compound could be used to synthesize novel ligands for transition metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the substituents on the quinoline ring. The sulfonyl fluoride could also serve as a reactive tag for immobilizing the catalyst on a solid support.
Future Directions and Emerging Research Areas
The future for derivatives of this compound lies at the intersection of covalent chemistry, fluorescence sensing, and materials science.
Dual-Functional Probes: An emerging area of research is the development of probes that can both report on a biological event and modulate it. A derivative of this compound could be designed to be a "theranostic" agent, where the quinoline fluorescence reports on the location of a target protein, and the sulfonyl fluoride covalently inhibits its activity.
Advanced Materials: The use of SuFEx click chemistry for the synthesis of novel polymers is a rapidly growing field. nih.gov Derivatives of this compound could be used to create new classes of functional polymers, such as self-healing materials or polymers for organic light-emitting diodes (OLEDs).
Catalyst Development: The design of new catalysts with enhanced activity and selectivity is a constant goal in chemistry. The unique electronic properties of the this compound scaffold could be exploited to develop novel ligands for challenging catalytic transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromoquinoline-8-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reacting 6-bromoquinoline-8-sulfonyl chloride with a fluoride source (e.g., KF or TBAF) in anhydrous solvents like dichloromethane or THF. Temperature control (0–25°C) and exclusion of moisture are critical to avoid hydrolysis. For example, a 42% yield was achieved using methyl 3-amino-2-hydroxy-5-(pentafluorosulfanyl)benzoate and 6-bromoquinoline-8-sulfonyl chloride under nitrogen at room temperature . Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC or LC-MS.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes immediately with water (≥15 minutes) and seek medical attention . Waste must be segregated, neutralized (e.g., with sodium bicarbonate), and disposed via certified hazardous waste services to prevent environmental release of brominated or fluorinated byproducts .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular weight (e.g., observed [M+H]+ at m/z 563.2 ). Complementary techniques:
- NMR : H/C NMR to verify quinoline ring protons and sulfonyl fluoride groups.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>97% ).
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccate using silica gel to prevent hydrolysis. Shelf life extends to 12 months if moisture content remains <0.1% .
Q. How does this compound function in sulfonamide bond formation?
- Methodological Answer : The sulfonyl fluoride acts as an electrophile, reacting with amines to form stable sulfonamides. Reaction efficiency depends on the nucleophilicity of the amine and solvent polarity. For example, aromatic amines require polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in sulfonamide synthesis?
- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to minimize side reactions. Kinetic studies using stopped-flow IR or in-situ NMR can identify intermediates. For instance, THF increases selectivity for primary amines over secondary amines by reducing steric hindrance .
Q. What mechanistic insights explain the reactivity of this compound with biomolecules?
- Methodological Answer : The electron-withdrawing bromine and quinoline ring enhance sulfonyl fluoride electrophilicity. Density Functional Theory (DFT) simulations suggest a two-step mechanism: (1) nucleophilic attack by the amine, (2) fluoride elimination. Steric effects from the quinoline C8 position may slow hydrolysis compared to aliphatic sulfonyl fluorides .
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites. Compare with experimental data (e.g., Hammett σ values for substituent effects) to validate models .
Q. What strategies are effective for designing fluorinated analogs of this compound?
- Methodological Answer : Introduce perfluoroalkyl groups (e.g., –CF) at the quinoline C3 position to modulate lipophilicity and metabolic stability. Synthesize analogs via Ullmann coupling or Pd-catalyzed cross-coupling, followed by sulfonyl fluoride functionalization .
Q. What considerations apply to in vivo studies involving this compound derivatives?
- Methodological Answer : Assess bioavailability using logP (target ~2–3) and plasma protein binding (SPR assays). Monitor fluoride release in rodent models via ion-selective electrodes, as excessive free fluoride may cause neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
